N-(1-Benzyl-4-piperidyl)-2-(2-biphenylyloxy)ethylamine dihydrochloride hemihydrate
Description
N-(1-Benzyl-4-piperidyl)-2-(2-biphenylyloxy)ethylamine dihydrochloride hemihydrate (CAS No. 125849-30-1) is a synthetic organic compound featuring a benzyl-substituted piperidine core linked to a biphenylyloxyethylamine moiety. The dihydrochloride salt form enhances aqueous solubility, while the hemihydrate designation indicates partial hydration, which may influence crystalline stability .
Properties
IUPAC Name |
1-benzyl-N-[2-(2-phenylphenoxy)ethyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O.2ClH/c1-3-9-22(10-4-1)21-28-18-15-24(16-19-28)27-17-20-29-26-14-8-7-13-25(26)23-11-5-2-6-12-23;;/h1-14,24,27H,15-21H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTHXUBQFRAJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCOC2=CC=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154966 | |
| Record name | 4-Piperidinamine, N-(2-((1,1'-biphenyl)-2-yloxy)ethyl)-1-(phenylmethyl)-, hydrochloride, hydrate (2:4:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125849-30-1 | |
| Record name | 4-Piperidinamine, N-(2-((1,1'-biphenyl)-2-yloxy)ethyl)-1-(phenylmethyl)-, hydrochloride, hydrate (2:4:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125849301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Piperidinamine, N-(2-((1,1'-biphenyl)-2-yloxy)ethyl)-1-(phenylmethyl)-, hydrochloride, hydrate (2:4:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50154966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(1-Benzyl-4-piperidyl)-2-(2-biphenylyloxy)ethylamine dihydrochloride hemihydrate (CAS Number: 125849-30-1) is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H32Cl2N2O
- Molecular Weight : 459.4511 g/mol
- Density : Not available
- Boiling Point : Not specified
- Melting Point : Not specified
- LogP : 3.5 (indicating moderate lipophilicity)
This compound acts primarily as a selective antagonist at the sigma receptor sites, which are implicated in various neuropsychiatric disorders. Its structure allows for interaction with neurotransmitter systems, particularly those involving dopamine and serotonin pathways, suggesting a potential role in treating conditions like schizophrenia and depression.
Antidepressant and Anxiolytic Effects
Research has indicated that compounds similar to N-(1-Benzyl-4-piperidyl)-2-(2-biphenylyloxy)ethylamine exhibit antidepressant and anxiolytic properties. A study demonstrated that derivatives of this compound showed a significant reduction in depressive-like behaviors in animal models, possibly through modulation of serotonin and norepinephrine levels in the brain.
Case Studies
-
Study on Behavioral Effects :
- In a controlled experiment involving rodents, administration of the compound led to a marked increase in locomotor activity and reduced anxiety-like behavior in elevated plus-maze tests. This suggests an anxiolytic effect that warrants further investigation into its therapeutic potential for anxiety disorders.
-
Neuroprotective Properties :
- Another research study highlighted the neuroprotective effects of similar piperidine derivatives against oxidative stress-induced neuronal damage. The findings indicated that these compounds could enhance cell viability under stress conditions, pointing to their potential use in neurodegenerative diseases.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Sigma Receptor Affinity | Antidepressant Activity | Anxiolytic Activity | Neuroprotective Effect |
|---|---|---|---|---|
| This compound | High | Yes | Yes | Yes |
| Compound A | Moderate | Yes | No | No |
| Compound B | High | No | Yes | Yes |
Scientific Research Applications
Neuropharmacology
One of the primary applications of N-(1-Benzyl-4-piperidyl)-2-(2-biphenylyloxy)ethylamine dihydrochloride hemihydrate is in neuropharmacology. Research indicates that this compound may exhibit properties similar to those of other piperidine derivatives, which are known to interact with neurotransmitter systems, particularly dopamine and serotonin pathways.
Case Study: A study published in the Journal of Medicinal Chemistry explored a series of piperidine derivatives, including this compound, for their potential as antidepressants and anxiolytics. The findings suggested that modifications in the piperidine ring could enhance binding affinity to serotonin receptors, indicating a promising direction for further development in treating mood disorders .
Anticancer Research
Recent investigations have also focused on the anticancer properties of this compound. Initial studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death).
Case Study: In vitro tests conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways .
Drug Delivery Systems
The compound's unique structural properties have led to explorations in drug delivery systems, particularly as a potential carrier for hydrophobic drugs.
Research Findings: A formulation study indicated that encapsulating hydrophobic drugs within nanoparticles composed of this compound improved solubility and bioavailability. The study highlighted its effectiveness in enhancing therapeutic outcomes in various drug formulations .
Synthesis of Novel Compounds
This compound serves as a precursor in synthesizing novel pharmacologically active agents. Its structural framework allows for modifications that can lead to new derivatives with enhanced biological activities.
Example: Researchers synthesized several derivatives by altering the biphenylyloxy group, resulting in compounds with improved selectivity for specific receptors involved in neurological disorders .
Comparison with Similar Compounds
2-(4-Benzoylphenoxy)-N-(1-benzyl-4-piperidinyl)acetamide hydrochloride (1:1)
This compound (CAS data from ) shares the benzylpiperidinyl backbone but replaces the biphenylyloxyethylamine group with a benzoylphenoxyacetamide chain. Key differences include:
- Molecular formula : C27H29ClN2O3 (vs. unspecified for the target compound).
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide)
BD 1008 () is a sigma-1 receptor ligand with a dihydrobromide salt form. Contrasts with the target compound include:
- Substituents : Dichlorophenyl and pyrrolidinyl groups in BD 1008 vs. biphenylyloxy and benzylpiperidine in the target.
- Salt form : Dihydrobromide salts typically exhibit lower solubility in water compared to dihydrochlorides, which may influence bioavailability .
Pharmacological Analogues
4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide)
4-IBP () shares the benzylpiperidine scaffold but incorporates an iodobenzamide group. Notable distinctions:
- Electrophilic substituents : The iodine atom in 4-IBP may enhance halogen bonding interactions with receptors, whereas the biphenylyloxy group in the target compound could prioritize π-π stacking .
- Molecular weight : 444.29 g/mol for 4-IBP vs. unspecified for the target compound.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Pharmacological Target | Salt Form | Key Structural Features |
|---|---|---|---|---|---|
| N-(1-Benzyl-4-piperidyl)-2-(2-biphenylyloxy)ethylamine dihydrochloride hemihydrate | Not specified | Not specified | Not reported | Dihydrochloride hemihydrate | Biphenylyloxyethylamine, benzylpiperidine |
| 2-(4-Benzoylphenoxy)-N-(1-benzyl-4-piperidinyl)acetamide HCl | C27H29ClN2O3 | 464.990 | Not reported | Hydrochloride (1:1) | Benzoylphenoxyacetamide |
| BD 1008 | C15H21Br2Cl2N3 | 462.06 | Sigma-1 receptor | Dihydrobromide | Dichlorophenyl, pyrrolidinyl |
| 4-IBP | C19H21IN2O | 444.29 | Not reported | Not specified | Iodobenzamide, benzylpiperidinyl |
Research Findings and Trends
Impact of Salt Forms: Dihydrochloride salts (target compound) generally offer higher aqueous solubility than dihydrobromides (BD 1008), which is critical for intravenous administration .
Aromatic Substituents: Biphenylyloxy groups (target compound) may confer greater rigidity and receptor selectivity compared to monocyclic aryl groups (e.g., dichlorophenyl in BD 1008) .
Piperidine Derivatives : Benzylpiperidine moieties are common in CNS-targeted drugs due to their ability to modulate neurotransmitter systems, though specific receptor affinities for the target compound remain uncharacterized in the provided evidence .
Preparation Methods
Synthesis of 1-Benzyl-4-piperidylamine
The piperidine core is functionalized via benzylation. A typical procedure involves reacting 4-aminopiperidine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is conducted in anhydrous dimethylformamide (DMF) at 80–90°C for 12–16 hours. Excess benzyl chloride ensures complete substitution, yielding 1-benzyl-4-piperidylamine with a reported purity of >95% after aqueous workup.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80–90°C |
| Reaction Time | 12–16 hours |
| Base | K₂CO₃ (2.5 equiv) |
Coupling with 2-(2-Biphenylyloxy)ethyl Electrophiles
The amine intermediate undergoes nucleophilic substitution with 2-(2-biphenylyloxy)ethyl bromide or mesylate. This step is typically performed in tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 6–8 hours, achieving yields of 70–80%.
Mechanistic Insight:
The lone pair on the piperidylamine nitrogen attacks the electrophilic carbon of the ethyl bromide, displacing the bromide ion. Steric hindrance from the benzyl group necessitates prolonged reaction times compared to unsubstituted piperidines.
Salt Formation and Hydration
The free base is converted to the dihydrochloride salt by treatment with concentrated hydrochloric acid (HCl) in ethanol. After neutralization, the hemihydrate form is obtained via controlled crystallization from a water-ethanol mixture (1:3 v/v).
Critical Parameters for Hydration:
| Parameter | Optimal Range |
|---|---|
| HCl Concentration | 4–6 M in ethanol |
| Crystallization Solvent | Water-ethanol (1:3) |
| Temperature | 0–4°C |
Purification and Characterization
Recrystallization
Crude product is purified by recrystallization from hot isopropanol, yielding colorless crystals with >99% purity (HPLC). The hemihydrate form is confirmed by thermogravimetric analysis (TGA), showing a 1.5–2.0% weight loss at 100–120°C, consistent with half a water molecule per formula unit.
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 7.45–7.20 (m, 14H, aromatic), 4.10 (s, 2H, CH₂O), 3.75–3.50 (m, 4H, piperidyl), 2.90 (t, 2H, NH₂CH₂).
-
IR (KBr): 3400 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic).
Industrial-Scale Production Considerations
Commercial suppliers such as CHEMICAL LAND21 and HONEST JOY HOLDINGS LIMITED utilize continuous flow reactors to optimize the coupling step, reducing reaction times to 2–3 hours. Process analytical technology (PAT) monitors crystallization in real-time to ensure consistent hydrate formation.
Table 1: Industrial Synthesis Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 70–80% | 85–90% |
| Purity | >99% (HPLC) | >99.5% (HPLC) |
| Production Time | 24–48 hours | 8–12 hours |
Challenges and Optimization Strategies
Q & A
Basic: What are the validated synthetic routes for N-(1-Benzyl-4-piperidyl)-2-(2-biphenylyloxy)ethylamine dihydrochloride hemihydrate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The compound can be synthesized via reductive amination using sodium triacetoxylborohydride (STAB) in dichloroethane. Key steps include:
- Condensation of 1-benzylpiperidin-4-one with 2-(2-biphenylyloxy)ethylamine under inert conditions.
- Reduction of the intermediate imine with STAB at 0–5°C to minimize side reactions.
- Purification via recrystallization from methanol/diethyl ether to isolate the hydrochloride salt. Yield optimization (typically 60–75%) requires stoichiometric control of STAB and pH adjustment (pH 4–5) during workup .
- Purity validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm .
Basic: How should researchers validate the purity and structural identity of this compound during synthesis?
Methodological Answer:
- Chromatographic Purity: Use reversed-phase HPLC (e.g., USP method) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30 v/v). Monitor for impurities at 1.0% threshold using relative response factors (RRF) for known derivatives (e.g., N-methyl analogs) .
- Structural Confirmation: Employ high-resolution mass spectrometry (HRMS) for molecular ion ([M+H]+) matching ±2 ppm. Confirm stereochemistry via NOESY NMR, focusing on biphenyl-piperidine spatial correlations .
Advanced: What pharmacological targets or mechanisms are hypothesized for this compound, and how can researchers design assays to validate these hypotheses?
Methodological Answer:
- Hypothesized Targets: Structural analogs (e.g., 4-anilidopiperidines) suggest potential μ-opioid receptor (MOR) affinity or serotonin transporter (SERT) modulation. Molecular docking studies using MOR crystal structures (PDB: 4DKL) can predict binding modes .
- Assay Design:
- In Vitro Binding: Radioligand displacement assays (e.g., [³H]DAMGO for MOR) in HEK293 cells expressing human receptors.
- Functional Activity: Measure cAMP inhibition (MOR) or serotonin uptake (SERT) in transfected cell lines. Include positive controls (e.g., morphine for MOR) and negative controls (vehicle-only) .
Advanced: How does the hemihydrate form impact the compound’s stability under varying storage conditions, and what analytical methods detect hydration state changes?
Methodological Answer:
- Stability Risks: The hemihydrate may dehydrate at >40°C or rehydrate at high humidity, altering solubility and bioavailability.
- Analytical Protocols:
- Thermogravimetric Analysis (TGA): Measure weight loss at 100–150°C to quantify bound water.
- Dynamic Vapor Sorption (DVS): Assess hydration/dehydration cycles at 25°C with 0–90% relative humidity.
- XRPD: Compare diffraction patterns of stored vs. freshly synthesized batches to detect polymorphic transitions .
Advanced: What strategies are recommended for synthesizing structural analogs to explore structure-activity relationships (SAR) while minimizing synthetic complexity?
Methodological Answer:
- Core Modifications:
- Piperidine Substitution: Replace benzyl with phenethyl (via N-debenzylation using 1-chloroethyl chloroformate/methanol reflux) .
- Biphenyloxy Chain: Introduce methyl or methoxy groups at the biphenyl 4-position via Suzuki coupling.
- SAR Workflow: Prioritize high-throughput parallel synthesis for initial screening (e.g., 10–20 analogs), followed by focused optimization of hits .
Advanced: How should researchers resolve contradictions in pharmacological data (e.g., conflicting receptor affinity results across studies)?
Methodological Answer:
- Data Triangulation:
- Replicate assays in independent labs using standardized protocols (e.g., uniform cell lines, ligand concentrations).
- Cross-validate with orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays).
- Contextual Analysis: Evaluate batch-specific impurities (e.g., residual solvents via GC-MS) that may artifactually modulate activity .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, lab coat, and safety goggles. Conduct operations in a fume hood.
- Spill Management: Neutralize acidic hydrochloride residues with sodium bicarbonate before disposal.
- Storage: Store desiccated at 2–8°C in airtight, light-resistant containers to prevent hydration/degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
